(S)-Tert-butyl but-3-YN-2-ylcarbamate
Overview
Description
(S)-Tert-butyl but-3-YN-2-ylcarbamate is an organic compound with the molecular formula C10H17NO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is often used in organic synthesis and has various applications in scientific research.
Mechanism of Action
Target of Action
The primary target of (S)-Tert-butyl but-3-YN-2-ylcarbamate is acetyl-CoA carboxylase (ACC) 2 . ACC2 is an enzyme that plays a crucial role in the regulation of fatty acid metabolism. It is involved in the conversion of acetyl-CoA to malonyl-CoA, a critical step in fatty acid synthesis .
Mode of Action
This compound acts as an inhibitor of ACC2 . By inhibiting ACC2, it prevents the conversion of acetyl-CoA to malonyl-CoA. This inhibition leads to the stimulation of mitochondrial fatty acid oxidation (FAO) and reduction of intramyocellular lipid (IMCL) deposition .
Biochemical Pathways
The inhibition of ACC2 affects the fatty acid metabolism pathway . It stimulates the oxidation of fatty acids in the mitochondria, leading to a decrease in IMCL deposition. IMCL deposition in skeletal muscle is closely associated with insulin resistance. Therefore, the compound’s action on this pathway can potentially treat insulin resistance .
Pharmacokinetics
The compound exhibits high gastrointestinal (GI) absorption and is BBB permeant . The compound’s lipophilicity (Log Po/w) is 2.61 (iLOGP), indicating its potential to cross biological membranes . These properties suggest that the compound has good bioavailability.
Result of Action
The molecular effect of this compound is the inhibition of ACC2, leading to increased mitochondrial fatty acid oxidation and decreased IMCL deposition . At the cellular level, this results in improved insulin resistance and hyperglycemia in diabetic mice .
Biochemical Analysis
Biochemical Properties
(S)-Tert-butyl but-3-YN-2-ylcarbamate plays a significant role in biochemical reactions, particularly in the modulation of enzyme activity. It interacts with enzymes such as acetyl-CoA carboxylase (ACC), where it acts as an inhibitor. This interaction is crucial in regulating metabolic pathways, especially those involved in fatty acid synthesis and oxidation. The compound’s ability to inhibit ACC can lead to reduced intramyocellular lipid deposition, which is beneficial in managing conditions like insulin resistance .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In skeletal muscle cells, for instance, the compound enhances mitochondrial fatty acid oxidation, thereby reducing lipid accumulation within the cells. This reduction in lipid content can improve insulin sensitivity and overall metabolic health. Additionally, this compound influences cell signaling pathways, particularly those related to energy metabolism and gene expression .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes. By binding to the active site of acetyl-CoA carboxylase, it inhibits the enzyme’s activity, leading to decreased fatty acid synthesis. This inhibition is achieved through competitive binding, where the compound competes with the natural substrate of the enzyme. Additionally, this compound may influence gene expression by modulating transcription factors involved in metabolic regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may degrade over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained improvements in cellular function, particularly in terms of enhanced fatty acid oxidation and reduced lipid accumulation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively enhances fatty acid oxidation and improves insulin sensitivity without significant adverse effects. At higher doses, there may be threshold effects, including potential toxicity and adverse reactions. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing risks .
Metabolic Pathways
This compound is involved in metabolic pathways related to fatty acid metabolism. It interacts with enzymes such as acetyl-CoA carboxylase, influencing the synthesis and oxidation of fatty acids. By inhibiting ACC, the compound shifts the metabolic flux towards increased fatty acid oxidation, which can lead to reduced lipid accumulation and improved metabolic health .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of this compound within tissues is crucial for its efficacy in modulating metabolic processes .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments within the cell, such as the mitochondria, where it can influence fatty acid oxidation. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, ensuring its effective participation in metabolic regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Tert-butyl but-3-YN-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne. One common method is the reaction of tert-butyl carbamate with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(S)-Tert-butyl but-3-YN-2-ylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the alkyne group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.
Scientific Research Applications
(S)-Tert-butyl but-3-YN-2-ylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- Benzyl but-3-yn-2-ylcarbamate
- Cyclobutanecarboxylic acid, but-3-yn-2-yl ester
- Succinic acid, but-3-yn-2-yl 4-octyl ester
Uniqueness
(S)-Tert-butyl but-3-YN-2-ylcarbamate is unique due to its chiral nature and the presence of both a tert-butyl group and an alkyne group. These features make it a versatile building block in organic synthesis and a valuable tool in scientific research.
Properties
IUPAC Name |
tert-butyl N-[(2S)-but-3-yn-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-6-7(2)10-8(11)12-9(3,4)5/h1,7H,2-5H3,(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMWSEGBTTPQUKW-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C#C)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450791 | |
Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118080-79-8 | |
Record name | tert-Butyl (2S)-but-3-yn-2-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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